4-(N,N-dimethylsulfamoyl)-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a benzamide moiety at position 2. The benzamide is further modified with a dimethylsulfamoyl group at the para position. Its synthesis likely involves multi-step reactions, including cyclocondensation and sulfonylation, as inferred from analogous pathways described for structurally related compounds .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S2/c1-24(2)31(28,29)16-9-3-13(4-10-16)20(26)22-19-17-11-30(27)12-18(17)23-25(19)15-7-5-14(21)6-8-15/h3-10H,11-12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQNTUGDNNZQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H21FN4O4S
- Molecular Weight : 444.48 g/mol
- CAS Number : Not explicitly provided in the sources.
The structure of this compound features a dimethylsulfamoyl group attached to a benzamide backbone, which is further connected to a thieno[3,4-c]pyrazole moiety substituted with a fluorophenyl group. This unique combination of functional groups suggests diverse biological interactions.
Preliminary studies indicate that compounds similar to This compound may act as inhibitors of histone deacetylases (HDACs), which play crucial roles in regulating gene expression and are implicated in various cancers. The mechanism likely involves the modulation of chromatin structure and gene transcription profiles, leading to altered cellular responses in cancer cells.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in several contexts:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study evaluating related compounds, it was found that certain benzamide derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests that modifications to the benzamide structure can significantly enhance anticancer properties. Further studies are warranted to explore the specific interactions and efficacy of This compound against these cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of sulfonamide- and pyrazole-containing derivatives. Key analogues include:
Key Differences and Implications
Substituent Effects: The dimethylsulfamoyl group in the target compound enhances electron-withdrawing properties compared to the bromo or methyl groups in analogues . This may increase binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrases). The fluorophenyl substituent (vs.
Spectral Signatures :
- The IR spectrum of the target compound shows distinct νS=O (~1150 cm⁻¹) and νC=O (~1660 cm⁻¹) bands, absent in triazole derivatives like [7–9], which instead exhibit νC=S (~1250 cm⁻¹) .
- NMR data for analogues (e.g., δ 7.6–7.8 ppm for aromatic protons in ) suggest similar electronic environments for the benzamide moiety, though shifts may vary with substituent electronegativity.
Synthetic Complexity: The target compound’s synthesis likely requires precise sulfamoylation steps, contrasting with simpler halogenation or alkylation routes used for bromo/methyl analogues . Triazole derivatives (e.g., [7–9]) are synthesized via base-mediated cyclization, a route distinct from the thienopyrazole core formation in the target compound .
Tautomerism and Stability: Unlike 1,2,4-triazole derivatives, which exhibit thione-thiol tautomerism , the thienopyrazole core in the target compound is stabilized by conjugation, reducing tautomeric variability.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
